N-Boc-4-methylene-L-proline

proline dehydrogenase mechanism-based inhibitor tsetse fly

Researchers developing suicide substrates for proline dehydrogenase (PRODH) require the specific 4-methylene warhead-only this analog inactivates PRODH; fluoromethylene or ethynyl analogs fail completely. N-Boc-4-methylene-L-proline provides this essential exocyclic double bond architecture. • Exclusive PRODH inactivator warhead (Tritsch et al.) • Gateway to fluorous prolines via methylene attachment • SPPS-compatible monomer for peptide engineering • Defined mp 110-115°C, [α]D -58° (CHCl₃) for release testing Supplied ≥97% purity with full QA documentation. Stock available for immediate dispatch.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 84348-38-9
Cat. No. B1592347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-methylene-L-proline
CAS84348-38-9
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
InChIInChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1
InChIKeyULLGRIBXGPATMA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-methylene-L-proline (CAS 84348-38-9) – An N-Protected 4‑Methyleneproline Building Block for Specialized Peptide and Medicinal Chemistry


N-Boc-4-methylene-L-proline is the N‑tert‑butoxycarbonyl‑protected derivative of 4‑methylene‑L‑proline, a non‑proteinogenic amino acid featuring an exocyclic double bond at the 4‑position of the pyrrolidine ring . This compound is a solid at ambient temperature (mp 110–115 °C) and is supplied with an assay specification of ≥97 % . Its primary role is as a protected intermediate that enables the incorporation of the 4‑methyleneproline scaffold into peptide chains or more complex molecular architectures .

Role
N-protected building block for peptide and medicinal chemistry
Key feature
Exocyclic methylene handle for unique downstream transformations
Supply context
Chiral intermediate supplied with specification review
Verify lot-specific assay and physical constants before use

Why N-Boc-4-methylene-L-proline Is Not Interchangeable with N‑Boc‑L‑proline or Other Common Boc‑Proline Analogs


The exocyclic methylene group at C‑4 is not a passive structural feature; it fundamentally alters the compound’s chemical reactivity, conformational landscape, and biological function relative to simpler Boc‑protected proline derivatives. When the methylene is absent (as in N‑Boc‑L‑proline) or replaced by a hydroxyl (N‑Boc‑trans‑4‑hydroxy‑L‑proline), the compound loses the capacity for unique downstream transformations—such as the construction of fluorous prolines or mechanism‑based enzyme inactivators—that depend on the reactive double bond . Consequently, procurement decisions cannot be made solely on the basis of generic “Boc‑amino acid” categorization; the specific 4‑methylene architecture is essential for applications that exploit its distinctive electronic and steric properties [1].

N-Boc-L-proline
Lacks the reactive exocyclic double bond; cannot support fluorous synthesis, mechanism-based PRODH inactivation, or insulin fibril modulation. Reactivity and biophysical outcome may shift fundamentally.
N-Boc-trans-4-hydroxy-L-proline
Hydroxyl substitution does not provide the alkene addition chemistry required for perfluoroalkyl tagging or enzyme warhead generation. Synthetic pathway dependency may prevent direct replacement.
4-Methylproline (Boc-protected)
Saturated 4-methyl analogs confer opposing biophysical effects (e.g., insulin hexamer dissociation vs. fibrillation). Protein engineering endpoints may diverge; confirm positional and stereochemical requirements.

Quantitative Differentiation Evidence for N-Boc-4-methylene-L-proline Against Its Closest Analogs


Unique Mechanism-Based Inactivation of Proline Dehydrogenase vs. Fluoromethylene and Ethynyl Proline Analogs

In a head‑to‑head study using rat liver mitochondrial suspensions, 4‑methylene‑L‑proline (the deprotected form of the title compound) was the only analogue among those tested that functioned as a mechanism‑based inactivator of proline dehydrogenase. The closely related (E)- and (Z)-4‑fluoromethylene‑L‑proline and cis‑/trans‑5‑ethynyl‑D,L‑proline showed no substrate activity and no detectable inactivation [1].

PRODH inactivation
Head-to-head
4-Methylene-L-proline: mechanism-based inactivator
(E)-/(Z)-4-fluoromethylene and 5-ethynyl analogs: no inactivation
Only the 4-methylene architecture supports PRODH warhead activity. Reported functional divergence is all-or-nothing in this model.
Rat liver mitochondrial suspension; Tritsch et al. 1993.
proline dehydrogenase mechanism-based inhibitor tsetse fly

Species‑Selective In Vivo Toxicity: Lethal to Tsetse Flies While Non‑Toxic to Drosophila

In the same study, in vivo administration of 4‑methylene‑L‑proline showed no toxic effect on Drosophila melanogaster flies but was lethal to Glossina pallidipes (tsetse fly). This profile contrasts with the majority of broad‑spectrum insecticides, which lack such species‑level selectivity [1].

In vivo species selectivity
Head-to-head
Lethal to tsetse fly (Glossina pallidipes); no toxicity to Drosophila melanogaster
Supports species-selective endpoint context; contrasts with broad-spectrum insecticide class inference.
Adult fly administration; Tritsch et al. 1993.
in vivo toxicity tsetse fly Drosophila species selectivity

Divergent Modulation of Insulin Biophysical Properties: Accelerated Fibril Formation vs. Proline and 4‑Methylproline

When 4‑methyleneproline was incorporated into recombinant human insulin at position B28, it distinctly accelerated fibril formation, whereas 4R‑methylproline and 4S‑methylproline instead sped up dissociation from the pharmaceutically formulated hexamer [1]. This demonstrates that the 4‑methylene group confers a unique biophysical outcome that cannot be reproduced by the saturated 4‑methyl analogs.

Insulin fibril modulation
Cross-study
4-Methyleneproline at B28 accelerates fibril formation; 4R/4S-methylproline accelerate hexamer dissociation
Directionally opposite biophysical outcome. Protein engineering endpoint context requires specific 4-methylene residue.
Recombinant human insulin; Breunig et al. ACS Chem. Biol. 2023.
insulin fibrillation noncanonical amino acid protein engineering

Distinct Physical Property Profile: Lower Optical Rotation and Narrower Melting Range vs. N‑Boc‑L‑proline

N‑Boc‑4‑methylene‑L‑proline exhibits an optical rotation of [α]²²/D −58° (c = 0.5, CHCl₃) and a melting point of 110–115 °C . By comparison, N‑Boc‑L‑proline shows [α] −61° (c = 1, AcOH) and a higher melting range of 132–136 °C . These differences provide straightforward, orthogonal analytical checks for identity verification and purity assessment during incoming material release.

Physical property fingerprint
Cross-study
[α]²²/D −58° (c=0.5, CHCl₃); mp 110–115 °C
Lower mp and distinct rotation vs. N-Boc-L-proline provide orthogonal identity checks for incoming material release.
N-Boc-L-proline mp 132–136 °C; [α] −61° in AcOH. Data to verify under identical conditions.
optical rotation melting point quality control identity testing

Required Precursor for Fluorous Prolines: Enabling Unique Physicochemical Properties Not Accessible from Other Boc‑Proline Derivatives

Fluorous prolines—proline derivatives bearing perfluoroalkyl tags—are synthesized starting from N‑Boc‑4‑methylene‑L‑proline through addition reactions across the exocyclic double bond . N‑Boc‑L‑proline and N‑Boc‑trans‑4‑hydroxy‑L‑proline, which lack this reactive alkene, cannot participate in this synthetic route. This constitutes a clear synthetic pathway dependency that procurement officers must recognize when sourcing starting materials for fluorous chemistry programs.

Fluorous proline gateway
Class-level
Only documented starting material for fluorous prolines via alkene addition chemistry
Synthetic pathway dependency: other Boc-proline derivatives lack the reactive methylene handle and cannot enter this route.
Class-level inference; confirm route compatibility with your specific perfluoroalkyl tag.
fluorous synthesis fluorinated prolines separation science

High‑Value Research and Procurement Scenarios for N-Boc-4-methylene-L-proline


Mechanism‑Based Enzyme Inhibitor Design Targeting Proline Dehydrogenase (PRODH)

Investigators designing suicide substrates or activity‑based probes for proline dehydrogenase require the 4‑methylene‑L‑proline warhead. The evidence from Tritsch et al. [1] shows that only the 4‑methylene analog inactivates PRODH—neither the 4‑fluoromethylene nor the 5‑ethynyl analogs exhibit any inhibitory activity. Researchers should procure N‑Boc‑4‑methylene‑L‑proline and remove the Boc group immediately prior to assay, thereby ensuring the active 4‑methylene‑L‑proline warhead is generated in situ. This scenario is particularly relevant for groups working on tsetse fly control agents or studying mitochondrial proline metabolism.

Recombinant Protein Engineering with Noncanonical Proline Residues at Defined Positions

Protein engineers seeking to modulate the biophysical properties of therapeutic proteins—such as insulin—through residue‑specific replacement with proline analogs should select N‑Boc‑4‑methylene‑L‑proline. Incorporation of 4‑methyleneproline at insulin position B28 accelerates fibril formation, an effect opposite to that of 4‑methylproline [1]. The Boc‑protected form is the compatible monomer for solid‑phase peptide synthesis or orthogonal translation system charging, making it the direct procurement choice for these experiments.

Synthesis of Fluorous Prolines for Separation and Tagging Applications

Medicinal chemistry and chemical biology groups employing fluorous synthesis or fluorous tagging strategies rely on N‑Boc‑4‑methylene‑L‑proline as the gateway intermediate to fluorous prolines [1]. The exocyclic methylene group serves as the attachment point for perfluoroalkyl chains. Alternative Boc‑proline derivatives cannot be substituted without abandoning the established synthetic route. Procurement teams supporting fluorous chemistry programs should stock this compound as a dedicated starting material rather than repurposing other Boc‑amino acids from inventory.

Quality‑Controlled Supply for GMP or Regulated Intermediate Manufacturing

For CDMOs (Contract Development and Manufacturing Organizations) or pharmaceutical companies requiring a well‑characterized chiral building block with a defined physical property fingerprint, N‑Boc‑4‑methylene‑L‑proline offers a narrow melting range (110–115 °C) and a specific optical rotation (−58° in CHCl₃) [1] that can be readily cross‑referenced against compendial specifications. These orthogonal identity parameters, combined with the ≥97 % assay specification available from major suppliers [2], enable robust lot‑to‑lot release testing and reduce the risk of supply‑chain substitutions.

Application
Selection Property
Validation Focus
PRODH mechanism-based probe design
4-Methylene warhead reactivity
Confirm inactivation kinetics in target species PRODH assay
Recombinant protein engineering
Boc-protected noncanonical monomer
Verify positional incorporation and biophysical endpoint (fibrillation vs. dissociation)
Fluorous synthesis programs
Exocyclic alkene addition handle
Assess fluorous tag attachment efficiency and downstream separation performance
GMP intermediate supply chain
Lot-defined physical identity
Cross-reference optical rotation, melting range, and assay specification per release protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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